molecular formula C14H10N2O3 B088913 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole CAS No. 10600-83-6

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

Cat. No. B088913
CAS RN: 10600-83-6
M. Wt: 254.24 g/mol
InChI Key: ZRTGAFFKNKXSAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole derivatives has been optimized through a two-step process, involving the reaction of 4-nitrobenzoic acid and semicarbazide hydrochloride at elevated temperatures, followed by reduction to yield the title compound with high purity and yield, indicating a method for producing various oxadiazole derivatives efficiently (Hai, 2012).

Scientific Research Applications

  • Anion Chemosensors : 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives have been used as anion fluorescent and colorimetric chemosensors, showing high selectivity for certain anions like H2PO4- and F- over others like Cl- (Tong et al., 2003).

  • Corrosion Inhibitors : These compounds have been shown to be effective corrosion inhibitors for mild steel in acidic media. They are believed to inhibit corrosion via adsorption on the metal surface (Bouklah et al., 2006), (Bentiss et al., 2002).

  • Fluorescent Chemosensors : Certain phenyl-based conjugated polymers containing oxadiazole units exhibit high sensitivity and selectivity as sensory materials for fluoride ions, demonstrating potential in environmental monitoring applications (Zhou et al., 2005).

  • Thermodynamic Properties in Corrosion Inhibition : Studies have been conducted to understand the thermodynamic properties of oxadiazole derivatives, providing insights into their inhibitory behavior and potential application in corrosion prevention (Bouklah et al., 2006).

  • Electron Transport and Injection Layers in OLEDs : Oxadiazole derivatives are used in organic light-emitting diodes (OLEDs) due to their efficient electron transport and injection properties. They improve the performance and efficiency of these devices (Brütting et al., 1997).

  • Polymer Synthesis : These compounds are involved in the synthesis of various polymers, including polyphenylenes and polyethers, which have applications in electronics and materials science (Lisa et al., 2015).

  • Organic Synthesis : There's ongoing research in the field of organic synthesis to explore novel methods and applications of oxadiazole derivatives (Hai, 2012).

  • Antitrypanosomal Activity : Some derivatives have shown potential as antitrypanosomal agents, offering a possible avenue for developing new treatments for diseases caused by Trypanosoma parasites (Das et al., 1980).

properties

IUPAC Name

4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINSWEOIXQQWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418686
Record name 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

CAS RN

10600-83-6
Record name 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 ml three neck round bottem flask equipped with a magnetic stirbar, nitrogen inlet, glass stopper and distillation head is placed 4-hydroxybenzoic hydrazide (60.9 g, 0.4 mol) and phenyl-4-hydroxybenzoate (85.7 g, 0.4 mol). The mixture is heated to approximately 210° C. by use of a Wood's metal bath. The solids melt and phenol begins to evolve and is removed via the distillation head. The melt begins to solidify after about 15-20 minutes. The temperature is then increased to 300° C. and held for approximately one hour while under nitrogen. After cooling, the tan solid is pulverized and stirred with methanol (150-200 ml). The undissolved solid is collected and dried at 150° C. in a forced air oven. The white solid (approximately 56 g) is recrystallized from N,N-dimethylacetamide (DMAc, 225 ml) and water (105 ml) and after drying at 200° C. under vacuum (45.7 g, 45% yield), it exhibited a melting point of 347° C. by differential thermal analysis (DTA). [Y. Iwakura, U. Keikichi, Y. Imai, and Y. Takase, Die Makromoleculare Chemie, 95, 261 (1966) melting point 338° C⟧ Elemental analysis for C14H10O3N2. Calculated: C, 66.13%; H, 3.96%; O, 18.88%; N, 11.02%. Found C, 66.17%; H, 4.05%; N, 11.12%.
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
85.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
CH Ku, CH Kuo, M Leung, KH Hsieh - European polymer journal, 2009 - Elsevier
New types of polyurethanes (PUs) were prepared from condensation polymerization of isophorone diisocyanate (IPDI) with various combination of 9-butyl-3,6-bis(4-hydroxyphenyl)…
Number of citations: 17 www.sciencedirect.com
L Wang, W He, M Wang, M Wei, J Sun, X Chen… - Liquid …, 2013 - Taylor & Francis
Four series of symmetrically 2,5-disubstituted 1,3,4-oxadiazoles with different lateral substituents and terminal alkoxy chain length were synthesised and characterised. Then, all these …
Number of citations: 49 www.tandfonline.com
A Belaissaoui, SJ Cowling, JW Goodby - Liquid Crystals, 2013 - Taylor & Francis
Two new symmetrical oxadiazole-based bent-core mesogens bearing cis and trans geometrical stereoisomer tails, geranyloxy and neryloxy, have been synthesised and the effect of the …
Number of citations: 18 www.tandfonline.com
R Balamurugan, P Kannan - Journal of materials science, 2010 - Springer
Liquid crystalline thermosets were synthesized based on a difunctional liquid–crystal (LC) epoxy resin monomer, namely 2,5-bis(4-glycidyloxyphenyl)-1,3,4-oxadiazole with various …
Number of citations: 21 link.springer.com
TJ Dingemans, LA Madsen, ET Samulski - 2002 - researchgate.net
We have synthesized two deuterated boomerang-shaped liquid crystals based on 2, 5-bis (4-hydroxyphenyl)-1, 3, 4-oxadiazole (ODBP). Deuterium was introduced in the rigid 2, 5-…
Number of citations: 5 www.researchgate.net
Y Saegusa, T Iwasaki… - Journal of Polymer Science …, 1994 - Wiley Online Library
Seven 1,3,4‐thiadiazole‐containing polyethers with reduced viscosities of 0.27–1.44 dL/g were synthesized by the high‐temperature solution polycondensation of novel activated …
Number of citations: 23 onlinelibrary.wiley.com
TJ Dingemans, LA Madsen, ET Samulski, DM Bushnell - 2002 - ntrs.nasa.gov
We have synthesized two deuterated boomerang-shaped liquid crystals based on 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole (ODBP). Deuterium was introduced in the rigid 2,5-…
Number of citations: 4 ntrs.nasa.gov
C Hamciuc, G Lisa, E Hamciuc, EL Epure… - Journal of analytical and …, 2020 - Elsevier
This study assesses the thermal and thermo-oxidative stability of some aromatic poly(aryl ether ether ketone)s as well as the degradation mechanism by the TG/MS/FTIR technique (…
Number of citations: 15 www.sciencedirect.com
G Lisa, C Hamciuc, E Hamciuc, N Tudorachi - Polymer Testing, 2019 - Elsevier
A study on thermal and thermo-oxidative stability, ie the degradation mechanism for a series of poly(arylene ether nitrile)s was performed by applying simultaneous mass spectrometry …
Number of citations: 17 www.sciencedirect.com
PM Hergenrother, SJ Havens - Macromolecules, 1994 - ACS Publications
Two new aromatic dianhydrides containing 2, 3-quinoxaline and 5, 5'-bis (benzimidazole) units were synthesized and used to prepare polyimides. The aromatic nucleophilicsubstitution …
Number of citations: 89 pubs.acs.org

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